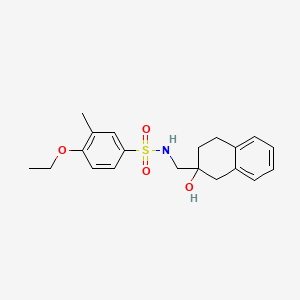

4-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

4-ethoxy-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-3-25-19-9-8-18(12-15(19)2)26(23,24)21-14-20(22)11-10-16-6-4-5-7-17(16)13-20/h4-9,12,21-22H,3,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUDEUVGSUDWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including pharmacological effects, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C18H23NO4S

- Molecular Weight : 345.44 g/mol

The presence of a sulfonamide group indicates potential antibacterial properties, while the tetrahydronaphthalene moiety may contribute to its pharmacological profile.

Antitumor Activity

Preliminary studies suggest that compounds with similar structures may have antitumor properties. For instance, benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation . In vitro assays indicated that these compounds could induce apoptosis in cancer cells, potentially through pathways involving caspase activation and mitochondrial dysfunction.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : As with many sulfonamides, it may inhibit key enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The compound could influence signaling pathways related to cell growth and apoptosis.

- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with nucleic acids, affecting replication and transcription processes.

Study on Antitumor Effects

A study conducted on a series of benzamide derivatives demonstrated significant antitumor activity in vitro. Compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range. The most potent derivatives induced apoptosis and cell cycle arrest at specific phases .

Antimicrobial Efficacy Testing

In a separate investigation focusing on antimicrobial properties, derivatives similar to the target compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness against resistant strains .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Pharmacological Applications

-

Antitumor Activity

- Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to 4-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methylbenzenesulfonamide have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

-

Antimicrobial Properties

- Sulfonamides are traditionally known for their antimicrobial effects. The compound may demonstrate efficacy against a range of bacterial strains due to its ability to inhibit folate synthesis, a critical pathway in bacterial growth. Research into related compounds suggests potential applications in treating infections resistant to conventional antibiotics .

- Anti-inflammatory Effects

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that certain modifications to the sulfonamide structure significantly enhanced their antitumor potency. The tested compounds showed IC50 values in the low micromolar range against several cancer cell lines .

Case Study 2: Antimicrobial Activity

In vitro testing of sulfonamide derivatives revealed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The modifications similar to those found in this compound contributed to increased antibacterial activity compared to traditional sulfa drugs .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 4-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methylbenzenesulfonamide with structurally related sulfonamide derivatives from the evidence:

Key Comparative Insights:

The tetrahydronaphthalene moiety introduces a rigid, hydrophobic structure absent in other analogs, which may enhance binding to hydrophobic enzyme pockets or reduce metabolic degradation.

Biological Activity :

- While the target compound’s activity is inferred, the oxazole and thiazole derivatives in and demonstrate that heterocyclic appendages improve antimicrobial efficacy via targeted interactions .

- The Schiff base in ’s compound highlights how functional groups can diversify applications (e.g., chelation therapy or antioxidant roles), suggesting the target’s hydroxy group could be modified for similar purposes .

Crystallographic and Synthetic Considerations :

- All compounds were characterized using X-ray crystallography, likely employing the SHELX system (e.g., SHELXL for refinement) for structural validation .

- Synthetic routes for analogs often involve sulfonylation of amines or heterocyclic intermediates, as seen in ’s use of sulfathiazole .

Research Findings and Implications

- Antimicrobial Potential: The target compound’s sulfonamide group aligns with known dihydropteroate synthase inhibitors, but its tetrahydronaphthalene core may reduce cross-resistance in pathogens compared to simpler scaffolds .

- Crystallographic Stability : Like and ’s compounds, the target’s structure likely forms stable crystals, aiding in formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.